
Diisopropyl 3-((1,1'-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a pyridine ring, and an indolizine core, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the biphenyl and pyridine groups. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and various solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
科学的研究の応用
Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The biphenyl and pyridine groups play a crucial role in its binding affinity and specificity, while the indolizine core contributes to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
- Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-quinolinyl)-1,2-indolizinedicarboxylate
- Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-isoquinolinyl)-1,2-indolizinedicarboxylate
- Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyrimidinyl)-1,2-indolizinedicarboxylate
Uniqueness
Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
特性
CAS番号 |
853317-42-7 |
|---|---|
分子式 |
C34H30N2O5 |
分子量 |
546.6 g/mol |
IUPAC名 |
dipropan-2-yl 3-(4-phenylbenzoyl)-5-pyridin-2-ylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C34H30N2O5/c1-21(2)40-33(38)29-28-15-10-14-27(26-13-8-9-20-35-26)36(28)31(30(29)34(39)41-22(3)4)32(37)25-18-16-24(17-19-25)23-11-6-5-7-12-23/h5-22H,1-4H3 |
InChIキー |
AQVADNMGBPGXTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=C2C=CC=C(N2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


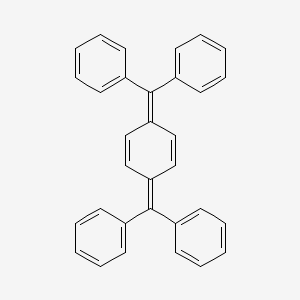
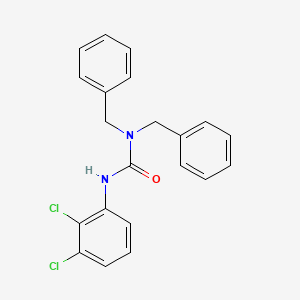
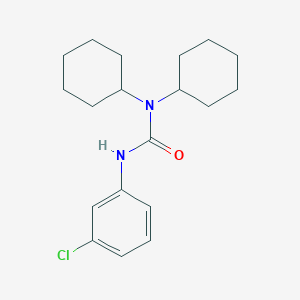
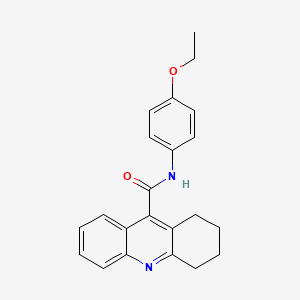
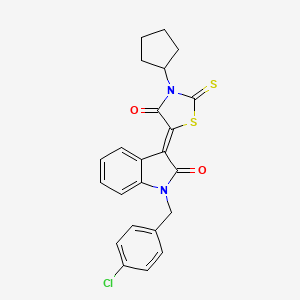
![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11961637.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11961643.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961651.png)

![1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11961657.png)
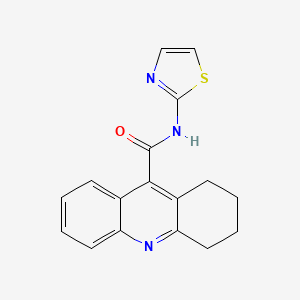

![11-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B11961669.png)
